molecular formula C10H14O3 B3032585 Cyclobutanecarboxlic acid anhydride CAS No. 25774-35-0

Cyclobutanecarboxlic acid anhydride

Cat. No.: B3032585
CAS No.: 25774-35-0
M. Wt: 182.22 g/mol
InChI Key: DLDCKPBXRSRJPV-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclobutanecarboxylic acid and is characterized by the presence of an anhydride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid anhydride can be synthesized through the reaction of cyclobutanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and the availability of reagents.

Industrial Production Methods: In industrial settings, the production of cyclobutanecarboxylic acid anhydride often involves the use of acid chlorides and carboxylate salts. The reaction typically occurs under controlled conditions to ensure high purity and yield of the anhydride product .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarboxylic acid anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cyclobutanecarboxylic acid.

    Alcoholysis: Cyclobutanecarboxylate esters.

    Aminolysis: Cyclobutanecarboxamide.

Scientific Research Applications

Cyclobutanecarboxylic acid anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Cyclobutanecarboxylic acid anhydride is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its three- and five-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and reactivity are advantageous .

Properties

IUPAC Name

cyclobutanecarbonyl cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9(7-3-1-4-7)13-10(12)8-5-2-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCKPBXRSRJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298741
Record name Cyclobutanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25774-35-0
Record name Cyclobutanecarboxylic anhydride
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobutanecarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanecarbonyl cyclobutanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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